

Dimethylamine-13C2 chemical properties

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Compound of Interest

Compound Name: Dimethylamine-13C2

Cat. No.: B12682539

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An In-depth Technical Guide to the Chemical Properties and Applications of **Dimethylamine-13C2**

Introduction

Dimethylamine-13C2 is a stable isotope-labeled form of dimethylamine, an organic compound with the formula $(\text{CH}_3)_2\text{NH}$. In this isotopologue, the two carbon atoms are replaced with the heavy isotope carbon-13 (^{13}C). This substitution makes the molecule chemically identical to its unlabeled counterpart but easily distinguishable by mass spectrometry due to its increased molecular weight. This property makes **Dimethylamine-13C2** an invaluable tool for researchers, scientists, and drug development professionals, particularly in metabolic studies, quantitative analysis, and as a building block in the synthesis of labeled compounds. This guide provides a comprehensive overview of its chemical properties, experimental applications, and safety considerations.

Chemical and Physical Properties

Dimethylamine-13C2 is most commonly available as its free base or as a hydrochloride salt to improve handling and stability. The properties of both forms are crucial for their application in various experimental settings.

Table 1: Physical and Chemical Properties of **Dimethylamine-13C2** and its Hydrochloride Salt

Property	Dimethylamine-13C2 (Free Base)	Dimethylamine-13C2 Hydrochloride
IUPAC Name	N-(1- ¹³ C)methyl(¹³ C)methanamine[1]	N-(1- ¹³ C)methyl(¹³ C)methanamine;hydrochloride[2]
Molecular Formula	(¹³ CH ₃) ₂ NH[1]	(¹³ CH ₃) ₂ NH·HCl[2]
CAS Number	765259-01-6[1]	286012-99-5[2]
Molecular Weight	47.07 g/mol [1]	83.53 g/mol [2]
Exact Mass	47.064558898 Da[1]	83.0412366 Da[2]
Appearance	Colorless gas (unlabeled form)[3][4]	White solid (unlabeled form)[5]
Topological Polar Surface Area	12 Å ² [1]	12 Å ² [2]
Melting Point	-93 °C (unlabeled form)[4][5]	170-173 °C (for similar labeled compound)[6]
Boiling Point	7 °C (unlabeled form)[4][5]	Not applicable
Solubility	Soluble in water[4]	Soluble in water

Spectroscopic Properties

The primary utility of **Dimethylamine-13C2** stems from its unique spectroscopic signature, which allows it to be differentiated from its endogenous, unlabeled counterpart.

- **Mass Spectrometry (MS):** In mass spectrometry, **Dimethylamine-13C2** will exhibit a molecular ion peak that is two mass units (m/z) higher than unlabeled dimethylamine. This M+2 shift provides a clear and unambiguous signal for detection and quantification, even in complex biological matrices. The fragmentation pattern will be similar to the unlabeled compound, but fragments containing the carbon atoms will also show a corresponding mass shift.[7]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** In ¹³C NMR spectroscopy, the molecule will show a single, strong resonance signal, as the two ¹³C-labeled methyl groups are

chemically equivalent.[8] This provides a direct method for confirming the presence and purity of the labeled compound.

Table 2: Key Spectroscopic Features

Spectroscopic Technique	Feature	Description
Mass Spectrometry	Molecular Ion (M+)	Appears at $m/z = 47$ for the free base, representing $[(^{13}\text{CH}_3)_2\text{NH}]^+$. This is an M+2 shift compared to the unlabeled compound ($m/z = 45$).[7][9]
^{13}C NMR	Chemical Shift (δ)	A single peak is expected due to the molecular symmetry, indicating one chemical environment for the two equivalent ^{13}C atoms.[8] The exact shift depends on the solvent.
^1H NMR	Proton Signal	The protons on the ^{13}C -labeled carbons will exhibit coupling to the ^{13}C nucleus (J-coupling), resulting in a more complex signal (a doublet) compared to the singlet of the unlabeled compound.

Applications in Research and Drug Development

The unique properties of **Dimethylamine- $^{13}\text{C}2$** make it a critical reagent in several advanced research applications.

- Metabolic Studies (ADME): Labeled compounds are essential for absorption, distribution, metabolism, and excretion (ADME) studies in drug development. By synthesizing a drug candidate using **Dimethylamine- $^{13}\text{C}2$** , researchers can trace the metabolic fate of the

dimethylamino moiety within an organism, identifying and quantifying metabolites with high precision using mass spectrometry.[10]

- **Quantitative Analysis:** In bioanalytical assays, **Dimethylamine-13C2** or molecules synthesized from it serve as ideal internal standards.[10] Because it behaves identically to the unlabeled analyte during sample preparation, extraction, and chromatographic separation but is detected at a different mass, it allows for highly accurate and precise quantification by correcting for sample loss and matrix effects.[10][11]
- **Precursor for Labeled Molecule Synthesis:** **Dimethylamine-13C2** acts as a fundamental building block for introducing a stable isotope label into a wide array of more complex molecules.[10] This is crucial for creating labeled standards for pharmaceuticals, agrochemicals, and other industrially significant compounds that contain a dimethylamino group.[4][12]

Experimental Protocols

General Protocol for Stable Isotope Labeling in Quantitative Proteomics/Metabolomics

Stable isotope dimethylation is a widely used method for quantifying proteins or amine-containing metabolites in biological samples. The protocol involves the reductive amination of primary and secondary amines.

Methodology:

- **Sample Preparation:** Extract proteins or metabolites from the biological matrix (e.g., plasma, urine, cell lysate). For proteins, this typically involves digestion into peptides using an enzyme like trypsin.
- **Labeling Reaction:** The sample containing primary amines (e.g., peptide N-termini, lysine side chains, or amine metabolites) is mixed with the labeling reagent. For differential analysis, one sample is labeled with light (unlabeled) formaldehyde and a second sample with heavy (e.g., ^{13}C - or D-labeled) formaldehyde. Alternatively, for use as an internal standard, a known amount of a standard labeled with **Dimethylamine-13C2** is spiked into the sample.

- **Reductive Amination:** A reducing agent, such as sodium cyanoborohydride (NaBH_3CN), is added to the mixture. The formaldehyde reacts with the amine to form a Schiff base, which is then irreversibly reduced by the cyanoborohydride to form a dimethylamine group.
- **Quenching and Pooling:** The reaction is quenched, typically by adding an amine-containing buffer like Tris or ammonia. If differential labeling was performed, the "light" and "heavy" labeled samples are then combined.
- **Sample Cleanup:** The labeled sample is purified to remove excess reagents and salts, often using solid-phase extraction (SPE) or other chromatographic techniques.
- **LC-MS/MS Analysis:** The final sample is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass difference between the light and heavy labeled species allows for their relative or absolute quantification.[\[11\]](#)

Workflow for quantitative analysis using stable isotope labeling.

Conceptual Workflow for Labeled Compound Synthesis

Dimethylamine- $^{13}\text{C}2$ can be used as a nucleophile to introduce the labeled dimethylamino group onto an electrophilic substrate, a common strategy in pharmaceutical synthesis.

Methodology:

- **Substrate Preparation:** A suitable precursor molecule containing a good leaving group (e.g., a halide like $-\text{Br}$, $-\text{I}$, or a sulfonate like $-\text{OTs}$) is synthesized or obtained.
- **Nucleophilic Substitution:** The precursor is reacted with **Dimethylamine- $^{13}\text{C}2$** . The nitrogen atom's lone pair of electrons attacks the electrophilic carbon, displacing the leaving group and forming a new carbon-nitrogen bond. This is typically carried out in a suitable solvent and may require a base to neutralize the generated acid.
- **Work-up and Purification:** After the reaction is complete, the mixture is processed to remove unreacted starting materials, byproducts, and solvent. Purification is commonly achieved using techniques like column chromatography, recrystallization, or distillation.
- **Structural Verification:** The final, isotopically labeled product is rigorously characterized to confirm its identity and purity. This is done using ^1H NMR, ^{13}C NMR (which will clearly show

the labeled carbons), and high-resolution mass spectrometry (to confirm the correct mass).

Logical workflow for synthesizing a ^{13}C -labeled target molecule.

Safety and Handling

While **Dimethylamine- $^{13}\text{C}_2$** is used in small quantities in a laboratory setting, it shares the same hazards as its unlabeled counterpart. The hydrochloride salt is a solid and generally safer to handle than the volatile free base gas.

- GHS Hazard Statements (for Hydrochloride Salt):
 - H302: Harmful if swallowed.[2]
 - H315: Causes skin irritation.[2]
 - H319: Causes serious eye irritation.[2]
 - H335: May cause respiratory irritation.[2]
- Handling Precautions:
 - Use only in a well-ventilated area, preferably within a chemical fume hood.[13]
 - Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15]
 - Avoid breathing dust, fumes, or gas.[13]
 - Wash hands thoroughly after handling.[16]
 - Avoid contact with skin and eyes.[15]
- Storage:
 - Keep containers tightly closed in a dry, cool, and well-ventilated place.[13][15]
 - Store away from incompatible materials such as strong oxidizing agents.[13]

Conclusion

Dimethylamine-13C2 is a powerful and versatile tool in modern chemical and biomedical research. Its core value lies in its ability to act as a stable, non-radioactive tracer, enabling precise and accurate quantification of molecules in complex mixtures. From elucidating metabolic pathways in drug discovery to serving as a key building block in the synthesis of labeled standards, **Dimethylamine-13C2** provides researchers with an indispensable reagent for generating high-quality, reproducible data. Proper understanding of its chemical properties, experimental applications, and safety protocols is essential for its effective and safe utilization in the laboratory.

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